N'-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide
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Overview
Description
N’-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide is a compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of hydroxy and hydroxymethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the functionalization of preformed pyrrolidine rings . One common method includes the reaction of pyrrolidine with hydroxylamine and formaldehyde under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted pyrrolidine derivatives .
Scientific Research Applications
N’-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways . The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity . The compound can inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness
N’-Hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide is unique due to the presence of both hydroxy and hydroxymethyl groups, which enhance its reactivity and potential biological activities . This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H13N3O2 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N'-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)9-2-1-5(3-9)4-10/h5,10-11H,1-4H2,(H2,7,8) |
InChI Key |
JPKDCILSKYANNT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC1CO)/C(=N/O)/N |
Canonical SMILES |
C1CN(CC1CO)C(=NO)N |
Origin of Product |
United States |
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